Sensitivity vs. HbA1c: 30% Detection Rate Confirms Fructosamine Cannot Replace Gold Standard
In a direct head-to-head comparative study of 154 diabetic patients, fructosamine measurement demonstrated a sensitivity of only 30% for detecting abnormal glycemic control when using HbA1c as the gold standard reference, though specificity reached 98% [1]. The correlation coefficient between the two measurements was r = 0.6506 (P < 0.001), indicating that many patients with elevated HbA1c present normal fructosamine levels, rendering fructosamine unsuitable as a replacement for HbA1c determination [1].
| Evidence Dimension | Sensitivity for detecting abnormal glycemic control (HbA1c as gold standard) |
|---|---|
| Target Compound Data | Sensitivity: 30%; Specificity: 98% |
| Comparator Or Baseline | HbA1c (glycated hemoglobin), gold standard reference |
| Quantified Difference | Fructosamine detects only 30% of cases identified as abnormal by HbA1c; correlation r = 0.6506 |
| Conditions | 154 diabetic patients; plasma fructosamine measurement vs. HbA1c assay |
Why This Matters
This quantitative evidence informs procurement that fructosamine cannot be selected as a primary replacement for HbA1c in routine diabetes management; it must be positioned as an adjunct or alternative only in specific clinical scenarios where HbA1c is unreliable.
- [1] Malik M, Gill GV, Pugh RNH, Bakir A, Hossain M. Can plasma fructosamine substitute for glycated haemoglobin (HbA1c) estimation in the assessment of diabetic control? Trop Doct. 2000 Apr;30(2):206-208. PMID: 10842549. View Source
